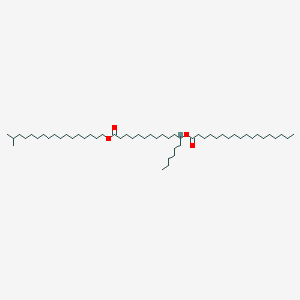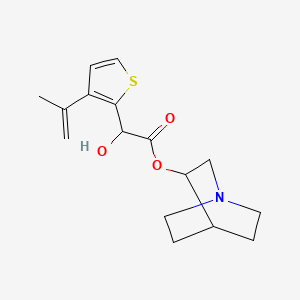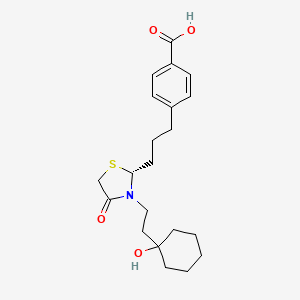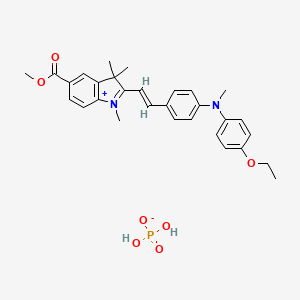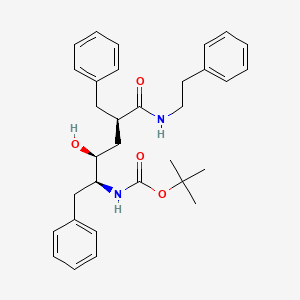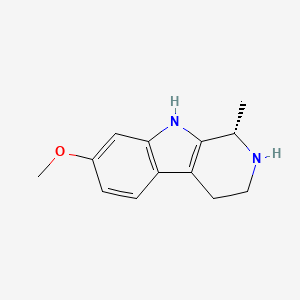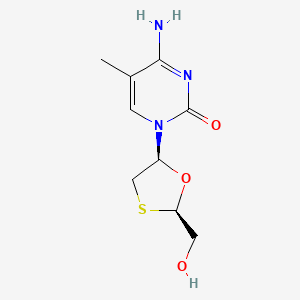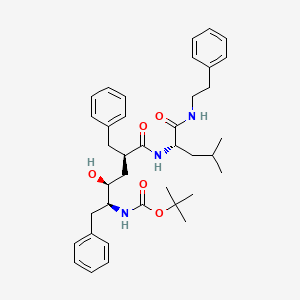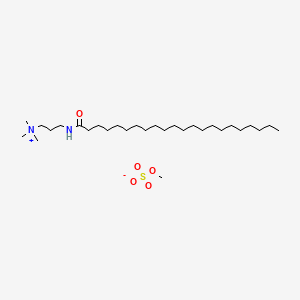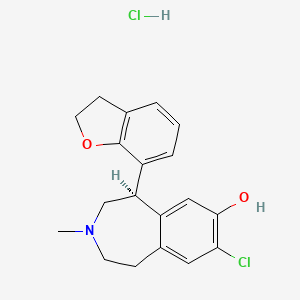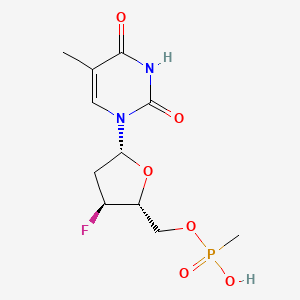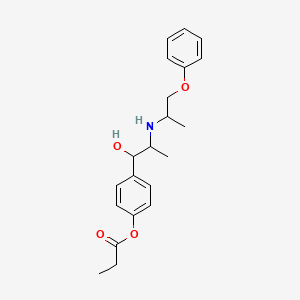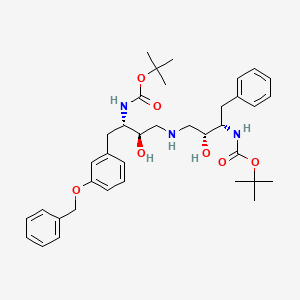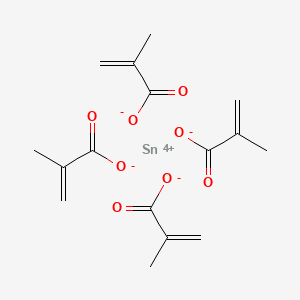
Tin(4+) methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin(4+) methacrylate is an organotin compound where tin is in the +4 oxidation state and is bonded to methacrylate ligands. This compound is of interest due to its potential applications in polymer chemistry and materials science. This compound can act as a catalyst in polymerization reactions and has unique properties that make it valuable in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Tin(4+) methacrylate typically involves the reaction of tin(IV) chloride with methacrylic acid or its derivatives. One common method is to react tin(IV) chloride with sodium methacrylate in an organic solvent such as acetonitrile. The reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis of the tin compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tin(4+) methacrylate undergoes several types of chemical reactions, including:
Polymerization: It can initiate or catalyze the polymerization of methacrylate monomers, leading to the formation of polymethacrylates.
Substitution: The methacrylate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or other initiators such as azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane at elevated temperatures.
Substitution: Reactions with other carboxylates or ligands in organic solvents under controlled conditions.
Major Products
Polymethacrylates: Formed through polymerization reactions.
Substituted Tin Compounds: Formed through ligand substitution reactions.
Applications De Recherche Scientifique
Tin(4+) methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a catalyst in the polymerization of methacrylate monomers to produce high-performance polymers.
Materials Science: Employed in the synthesis of advanced materials with unique properties such as enhanced thermal stability and mechanical strength.
Biomedical Applications: Investigated for use in drug delivery systems and medical devices due to its biocompatibility and ability to form cross-linked polymer networks.
Mécanisme D'action
The mechanism by which Tin(4+) methacrylate exerts its effects in polymerization involves the coordination of the tin center with the methacrylate monomers. This coordination activates the monomers, facilitating their polymerization into long-chain polymers. The tin center can also stabilize the growing polymer chain, preventing premature termination and leading to high molecular weight polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tin(IV) chloride: A precursor to Tin(4+) methacrylate, used in various chemical reactions.
Butyltin(IV) carboxylates: Similar organotin compounds used in polymerization and other catalytic processes.
Uniqueness
This compound is unique due to its ability to act as both a catalyst and a monomer in polymerization reactions. This dual functionality allows for the synthesis of polymers with tailored properties and enhanced performance in various applications .
Conclusion
This compound is a versatile compound with significant potential in polymer chemistry, materials science, and biomedical applications. Its unique properties and ability to facilitate polymerization reactions make it a valuable compound for scientific research and industrial processes.
Propriétés
Numéro CAS |
94275-86-2 |
|---|---|
Formule moléculaire |
C16H20O8Sn |
Poids moléculaire |
459.0 g/mol |
Nom IUPAC |
2-methylprop-2-enoate;tin(4+) |
InChI |
InChI=1S/4C4H6O2.Sn/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6);/q;;;;+4/p-4 |
Clé InChI |
KQWBJUXAIXBZTC-UHFFFAOYSA-J |
SMILES canonique |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Sn+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


